REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([CH:11]=[O:12])=[N:5][CH:6]=[C:7]([O:9][CH3:10])[N:8]=1.[BH4-].[Na+]>CO>[CH3:1][O:2][C:3]1[C:4]([CH2:11][OH:12])=[N:5][CH:6]=[C:7]([O:9][CH3:10])[N:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
COC=1C(=NC=C(N1)OC)C=O
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
After the mixture is stirred at this temperature for 0.5 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction is quenched with saturated NH4Cl (0.7 mL) and solvent
|
Type
|
CUSTOM
|
Details
|
removed in vacuo until dryness
|
Type
|
ADDITION
|
Details
|
DCM (20 mL) is added
|
Type
|
CUSTOM
|
Details
|
the solution is dried
|
Type
|
CUSTOM
|
Details
|
solvent removed
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=NC=C(N1)OC)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 118 mg | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |